molecular formula C9H13ClO B6205995 1-{bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one CAS No. 2012872-84-1

1-{bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one

Cat. No.: B6205995
CAS No.: 2012872-84-1
M. Wt: 172.7
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Description

1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one is an organic compound with the molecular formula C9H13ClO. This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity. The presence of a chloroethanone group adds to its versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[4.1.0]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.

    Introduction of the Chloroethanone Group: The chloroethanone moiety can be introduced via a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted ethanones depending on the nucleophile used.

    Reduction: 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethanol.

    Oxidation: 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethanoic acid.

Scientific Research Applications

1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chloroethanone group.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-{bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one involves its interaction with nucleophilic sites in biological molecules. The chloroethanone group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function. This reactivity underlies its potential use as a biochemical probe and its pharmacological effects.

Comparison with Similar Compounds

    1-{Bicyclo[4.1.0]heptan-1-yl}-2-bromoethan-1-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-{Bicyclo[4.1.0]heptan-1-yl}-2-iodoethan-1-one: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions.

    1-{Bicyclo[4.1.0]heptan-1-yl}-2-fluoroethan-1-one: The fluorine atom can significantly alter the compound’s electronic properties and reactivity.

Uniqueness: 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one is unique due to its balanced reactivity, making it versatile for various chemical transformations while maintaining stability under a range of conditions. Its chloroethanone group provides a good balance between reactivity and stability compared to its bromo, iodo, and fluoro analogs.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications, showcasing its versatility and unique properties.

Properties

CAS No.

2012872-84-1

Molecular Formula

C9H13ClO

Molecular Weight

172.7

Purity

95

Origin of Product

United States

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